4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide
Description
4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide is a benzamide derivative featuring a tetrahydroquinoline core substituted with a methyl group at position 2 and a 4-chlorobenzoyl moiety. The compound has been cataloged in chemical databases (e.g., CymitQuimica Ref: 10-F372620) but is currently listed as discontinued, limiting its commercial availability . Its synthesis and characterization remain underreported in peer-reviewed literature, necessitating comparative analysis with structurally similar analogs to infer properties and applications.
Properties
IUPAC Name |
4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O/c1-16-15-22(20-9-5-6-10-21(20)25-16)26(19-7-3-2-4-8-19)23(27)17-11-13-18(24)14-12-17/h2-14,16,22,25H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIKJRARMVTDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)N(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide (CAS Number: 305864-39-5) is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article compiles and analyzes the available data on its biological activity, including synthesis methods, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Formula: C₂₃H₂₁ClN₂O
- Molecular Weight: 378.88 g/mol
The structure features a chloro group and a tetrahydroquinoline moiety, which are significant for its biological interactions.
Synthesis
The synthesis of this compound has been achieved through various methods involving the coupling of appropriately substituted amines with benzoyl chlorides. The synthetic routes often emphasize optimizing yield and purity while minimizing by-products.
Antiviral Activity
Research indicates that derivatives of N-phenylbenzamide, including compounds structurally similar to this compound, exhibit antiviral properties. In a study evaluating antiviral activity against Enterovirus 71 (EV71), certain derivatives demonstrated significant inhibitory effects with IC50 values ranging from 5.7 to 12 μM . Although specific data for the target compound is limited, its structural analogs suggest potential antiviral efficacy.
Anticancer Activity
The anticancer potential of benzamide derivatives has been explored extensively. A recent study highlighted that new imidazole-based N-phenylbenzamide derivatives exhibited IC50 values between 7.5 and 11.1 μM against various cancer cell lines . While direct studies on this compound are scarce, the presence of similar structural motifs in active compounds suggests it may also possess notable anticancer properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the phenyl and tetrahydroquinoline rings can significantly influence potency and selectivity against biological targets. For instance:
- Chloro substitution at the para position has been associated with enhanced activity in related compounds.
- Tetrahydroquinoline moiety contributes to improved binding affinity with target proteins.
Case Studies
Several studies have investigated related compounds with promising results:
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 1e | EV71 | 5.7 ± 0.8 | |
| Compound 4e | Cancer cell lines | 7.5 - 11.1 | |
| Pirodavir (control) | EV71 | 1.3 μg/mL |
These findings suggest that structural modifications can lead to improved biological activity.
Comparison with Similar Compounds
Key Observations :
- The tetrahydroquinoline core in the target compound introduces conformational rigidity compared to simpler benzamides like N-(4-chlorophenyl)-2-hydroxybenzamide .
- The presence of dual aryl substituents (phenyl and chlorophenyl) in the target compound and its analog (CAS 351337-71-8) enhances steric bulk, likely influencing binding affinity in receptor-ligand interactions .
Physicochemical Properties
Spectral Characteristics:
- IR Spectroscopy : The target compound’s amide C=O stretch is expected at ~1660–1680 cm⁻¹, consistent with related benzamides (e.g., N-phenylbenzamide derivatives) . Absence of S-H bands (~2500–2600 cm⁻¹) in analogs with thione groups (e.g., 1,2,4-triazole-thiones) confirms tautomeric stability in similar compounds .
- Mass Spectrometry : Polyisotopic elements (Cl, Br) in analogs simplify fragmentation patterns, as seen in derivatives of 4H-1,3,5-oxadiazines . The benzamide backbone in the target compound may exhibit stability under direct analysis in real-time (DART-MS) conditions, akin to N-phenylbenzamide (PB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
